2-(6-Methylpyridin-2-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

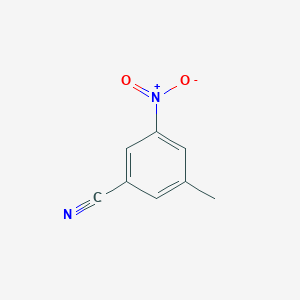

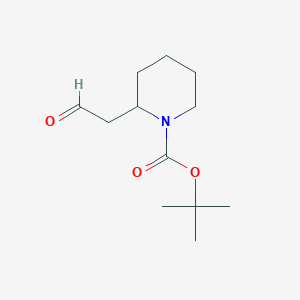

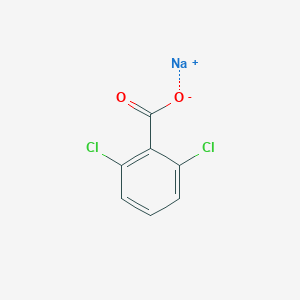

“2-(6-Methylpyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C8H8N2 . It is also known by its IUPAC name "(6-methyl-2-pyridinyl)acetonitrile" .

Synthesis Analysis

The synthesis of “2-(6-Methylpyridin-2-yl)acetonitrile” involves several steps. The synthetic route includes the use of 2-(Bromomethyl)-6-methylpyridine and Trimethylsilyl cyanide . More details about the synthesis process can be found in the literature .Molecular Structure Analysis

The molecular structure of “2-(6-Methylpyridin-2-yl)acetonitrile” consists of a pyridine ring with a methyl group at the 6th position and an acetonitrile group at the 2nd position . The molecular weight of the compound is 132.16 .Physical And Chemical Properties Analysis

“2-(6-Methylpyridin-2-yl)acetonitrile” has a density of 1.056g/cm3 and a boiling point of 235.927ºC at 760 mmHg . The compound’s flash point is 93.333ºC .Wissenschaftliche Forschungsanwendungen

Hydrophilic Interaction Chromatography

Hydrophilic interaction chromatography (HILIC) is a valuable alternative for the separation of polar, weakly acidic, or basic samples. This method involves normal-phase chromatography on polar columns in aqueous-organic mobile phases rich in organic solvents, such as acetonitrile. HILIC is particularly beneficial for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. The highly organic mobile phases typically enhance ionization in mass spectrometry, making HILIC an increasingly popular technique for its complementary selectivity to reversed-phase and other chromatographic modes (Jandera, 2011).

Fermentative Production of Acetoin

Acetoin, a volatile compound used in foods, cigarettes, cosmetics, detergents, and various other applications, has seen advancements in its fermentative production. Research highlights the importance of bacterial biosynthesis from renewable biomass, classifying acetoin alongside 2,3-butanediol as a promising bio-based platform chemical. The review covers the uses of acetoin, its biosynthesis pathway, molecular regulation, and strategies for improving productivity, including genetic engineering, medium optimization, and process control (Xiao & Lu, 2014).

Analytical Methods for Pharmaceutical Quality Control

The quality control of pharmaceuticals, including atorvastatin, highlights the importance of analytical methods in monitoring drug quality. High-performance liquid chromatography (HPLC) is the most used method, followed by HPLC coupled to mass spectrometry and spectrophotometry in UV. This review underscores the evolving awareness of the analytical choice's impact on operator health and the environment, advocating for methods that adhere to sustainable analytical chemistry (Kogawa et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by 2-(6-Methylpyridin-2-yl)acetonitrile are currently unknown . Once the targets of the compound are identified, it will be possible to map out the affected pathways and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

Eigenschaften

IUPAC Name |

2-(6-methylpyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBREBAKASRNDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483144 |

Source

|

| Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methylpyridin-2-yl)acetonitrile | |

CAS RN |

14993-80-7 |

Source

|

| Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 2-(6-Methylpyridin-2-yl)acetonitrile in the synthesis of NIR dyes?

A: 2-(6-Methylpyridin-2-yl)acetonitrile (2d in the paper) acts as a heteroarylacetonitrile reagent in the condensation reaction with diketopyrrolopyrroles (DPPs) to form disubstituted NIR dyes []. This reaction, carried out in the presence of phosphorus oxytrichloride (POCl3), results in the formation of a new carbon-carbon bond between the DPP and the 2-(6-Methylpyridin-2-yl)acetonitrile, effectively extending the conjugated system and shifting the absorption and emission wavelengths towards the NIR region.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)

![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B169716.png)